molecular formula C9H16O4 B1618125 Hexylmalonic acid CAS No. 3974-36-5

Hexylmalonic acid

Cat. No.: B1618125
CAS No.: 3974-36-5
M. Wt: 188.22 g/mol
InChI Key: UPFSMSDGKQSRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexylmalonic acid is an organic compound belonging to the class of dicarboxylic acids It consists of a malonic acid core with a hexyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with hexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:

CH2(COOH)2+C6H13BrC6H13CH(COOH)2+NaBr\text{CH}_2(\text{COOH})_2 + \text{C}_6\text{H}_{13}\text{Br} \rightarrow \text{C}_6\text{H}_{13}\text{CH}(\text{COOH})_2 + \text{NaBr} CH2​(COOH)2​+C6​H13​Br→C6​H13​CH(COOH)2​+NaBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Hexylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexylmalonic anhydride.

    Reduction: Reduction can yield hexylmalonic alcohol.

    Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Hexylmalonic anhydride.

    Reduction: Hexylmalonic alcohol.

    Substitution: Various substituted malonic acids depending on the reagent used.

Scientific Research Applications

Hexylmalonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its structural similarity to naturally occurring dicarboxylic acids.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

Hexylmalonic acid can be compared with other dicarboxylic acids such as:

    Malonic acid: The parent compound with no alkyl substitution.

    Methylmalonic acid: A similar compound with a methyl group instead of a hexyl group.

    Ethylmalonic acid: Contains an ethyl group.

Uniqueness: this compound’s uniqueness lies in its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it suitable for specific applications where hydrophobic interactions are crucial.

Comparison with Similar Compounds

  • Malonic acid
  • Methylmalonic acid
  • Ethylmalonic acid

Properties

IUPAC Name

2-hexylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFSMSDGKQSRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325931
Record name Hexylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3974-36-5
Record name Hexylmalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexylmalonic acid
Reactant of Route 2
Reactant of Route 2
Hexylmalonic acid
Reactant of Route 3
Reactant of Route 3
Hexylmalonic acid
Reactant of Route 4
Reactant of Route 4
Hexylmalonic acid
Reactant of Route 5
Reactant of Route 5
Hexylmalonic acid
Reactant of Route 6
Reactant of Route 6
Hexylmalonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.